molecular formula C16H18Cl2N4 B1682486 Stilbamidine dihydrochloride CAS No. 6935-63-3

Stilbamidine dihydrochloride

Cat. No. B1682486
CAS RN: 6935-63-3
M. Wt: 337.2 g/mol
InChI Key: BJYYRSDXFXLJIV-SEPHDYHBSA-N
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Description

Stilbamidine dihydrochloride is a diamidine compound derived from Stilbene . It is used chiefly in the form of its crystalline isethionate salt in treating various fungal infections . It was first approved in 1953 .


Molecular Structure Analysis

The molecular formula of Stilbamidine dihydrochloride is C16H18Cl2N4 . The molecular weight is 337.25 . The exact mass is 336.09 .


Physical And Chemical Properties Analysis

Stilbamidine dihydrochloride appears as an off-white to light yellow solid . It should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

Trypanocidal Action

Stilbamidine has been identified as having significant trypanocidal action. Research utilizing [(14)C]Stilbamidine revealed its distribution in organs and tissues of rats following intravenous injection, particularly in the liver. Its trypanocidal action, evident during acute infection phases, is attributed to the direct effect of the unchanged drug retained in tissues (Fulton & Mathew, 1959).

Antifungal Activity

Stilbamidine has been used clinically for treating North American blastomycosis. Despite its toxic properties, such as trigeminal neuropathy, its antifungal properties have been noteworthy, though post-therapeutic recurrences were not uncommon (Curtis, Bocobo, Harrell & Block, 1954).

Phototoxicity and Chemical Stability

Studies have shown that Stilbamidine solutions become more toxic when exposed to light. This increased toxicity correlates with a profound chemical change, suggesting the importance of storage conditions and handling of the drug (Barber, Slack & Wien, 1943).

Effects on Lysosomes and Immune Responses

Stilbamidine impacts lysosomal stability and hydrolase release in rabbit liver, without affecting the free activity of lysosomal hydrolases. It also inhibits transformation of human peripheral blood lymphocytes, showing potential implications in immunological research and therapy (Weissmann, Davies, Krakauer & Hirschhorn, 1970).

Treatment of Blastomycosis

Stilbamidine has been used to treat blastomycosis, demonstrating efficacy in clinical cases. The drug's use has been linked to significant clinical improvements, highlighting its therapeutic value in fungal infections (Pariser, Levy & Rawson, 1953).

Oxidative Metabolism in Fungi

Research on the effects of stilbamidine on the oxidative metabolism of Blastomyces dermatitidis revealed a correlation between its impact on growth and respiration. This finding is significant for understanding the drug's mechanism of action against fungal infections (Pope & Christison, 1953).

Experimental Infections in Mice

Stilbamidine has shown effectiveness in experimental Blastomyces dermatitidis infections in mice, providing valuable insights into its potential use in treating fungal diseases (West & Verwey, 1954).

Safety And Hazards

Stilbamidine dihydrochloride is harmful if swallowed and causes serious eye irritation. It is very toxic to aquatic life . It should be handled with care, avoiding inhalation and contact with eyes and skin .

properties

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYRSDXFXLJIV-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122-06-5 (Parent)
Record name Stilbamidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stilbamidine dihydrochloride

CAS RN

6935-63-3
Record name Stilbamidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STILBAMIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102Z61E52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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